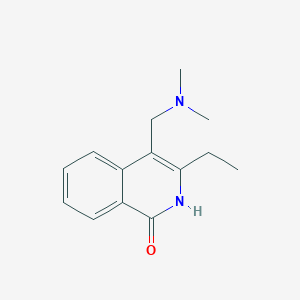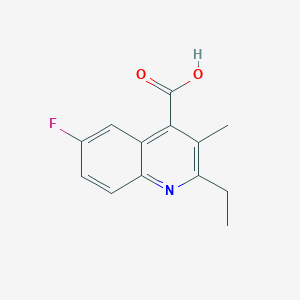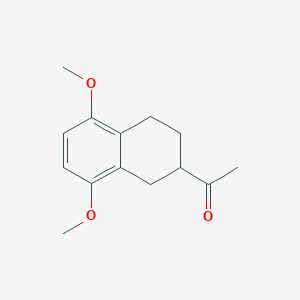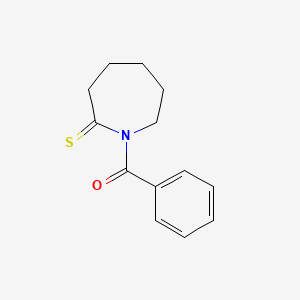
Phenyl(2-thioxoazepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(2-thioxoazepan-1-yl)methanone is a chemical compound that belongs to the class of organic compounds known as azepanes. Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom. The presence of a phenyl group and a thioxo group in the azepane ring makes this compound unique and potentially useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2-thioxoazepan-1-yl)methanone typically involves the reaction of a phenyl-substituted azepane with a thioxo group. One common method involves the use of phenyl azepane and a thioxo reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl(2-thioxoazepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl(2-thioxoazepan-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Phenyl(2-thioxoazepan-1-yl)methanone involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, thereby increasing its potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl(2-thioxoazepan-1-yl)methanone analogs: Compounds with similar structures but different substituents on the azepane ring.
Phenyl(piperazin-1-yl)methanone: A compound with a piperazine ring instead of an azepane ring.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: A compound with a benzimidazole ring instead of an azepane ring.
Uniqueness
This compound is unique due to the presence of both a phenyl group and a thioxo group in the azepane ring. This combination provides distinct chemical properties and potential biological activities that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C13H15NOS |
|---|---|
Molekulargewicht |
233.33 g/mol |
IUPAC-Name |
phenyl-(2-sulfanylideneazepan-1-yl)methanone |
InChI |
InChI=1S/C13H15NOS/c15-13(11-7-3-1-4-8-11)14-10-6-2-5-9-12(14)16/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI-Schlüssel |
MWPAIMCVIFSFGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=S)N(CC1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',3-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B11878059.png)

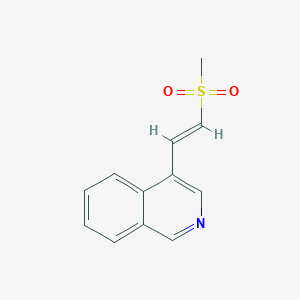


![5-Chloro-2-phenylfuro[2,3-b]pyridine](/img/structure/B11878086.png)


![6-(tert-Butyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11878121.png)
